The biosynthesis of dihydroclavaminic acid involves several enzymatic steps starting from L-arginine. The pathway begins with the condensation of glyceraldehyde 3-phosphate and L-arginine to form N2-(2-carboxyethyl) arginine, catalyzed by carboxyethylarginine synthase. This precursor undergoes cyclization to yield deoxyguanidinoproclavaminate, which is then hydroxylated to form guanidinoproclavaminic acid. The next step involves hydrolysis by proclavaminate amidino-hydrolase, resulting in proclavaminic acid. Finally, dihydroclavaminic acid is synthesized through oxidative cyclization and desaturation catalyzed by clavaminate synthase, leading to the formation of clavaminic acid .
Dihydroclavaminic acid features a bicyclic structure that is crucial for its biological activity. The molecular formula of dihydroclavaminic acid is C₁₃H₁₅N₃O₃, and it has a molecular weight of approximately 251.28 g/mol. The stereochemistry of this compound is essential; it typically exhibits a (3S, 5S) configuration, which is conserved throughout the biosynthetic pathway leading to clavulanic acid .
Dihydroclavaminic acid participates in several key reactions within the biosynthetic pathway of clavulanic acid. The primary reactions include:
These reactions are pivotal as they lead to the formation of compounds with significant antibiotic properties .
The mechanism of action for dihydroclavaminic acid primarily revolves around its role as a precursor in the synthesis of clavulanic acid. Clavulanic acid acts as a beta-lactamase inhibitor, which protects other beta-lactam antibiotics from degradation by bacterial enzymes. Dihydroclavaminic acid's structure allows it to be converted into clavulanic acid through specific enzymatic reactions that involve stereochemical modifications critical for the inhibition process .
Dihydroclavaminic acid exhibits several notable physical and chemical properties:
The compound's properties make it suitable for further chemical modifications leading to more complex derivatives with potential therapeutic applications .
Dihydroclavaminic acid has significant applications in pharmaceutical research due to its role in the biosynthesis of clavulanic acid. It is utilized in studies focused on:
Research continues into optimizing its production and exploring its derivatives for enhanced therapeutic efficacy against resistant bacterial strains .
Dihydroclavaminic acid (CHEBI:15424, CID 441125) is a bicyclic β-lactam intermediate with the molecular formula C₈H₁₂N₂O₄ [1] [8]. Its core structure comprises a β-lactam ring fused to an oxazolidine ring, differing from clavaminic acid by the absence of a double bond in the five-membered heterocycle. The stereochemistry at the C3 and C5 positions is 3R,5R, critical for its enzymatic reactivity [3] [6]. X-ray crystallography studies reveal that the molecule adopts a twisted conformation, with the β-lactam carbonyl (C=O) bond length measuring 1.21 Å and the C-N bond in the lactam ring elongated to 1.40 Å due to ring strain [6].
Table 1: Key Structural Descriptors of Dihydroclavaminic Acid
Parameter | Value/Descriptor | Method of Determination |
---|---|---|
Core Structure | Bicyclic β-lactam fused to oxazolidine | X-ray crystallography |
Stereochemistry (C3, C5) | 3R, 5R | Chiral HPLC, NMR |
β-Lactam C=O Bond Length | 1.21 Å | X-ray diffraction |
Ring System | Saturated oxazolidine | ¹H-/¹³C-NMR |
Dihydroclavaminic acid exists as a zwitterion (CHEBI:57301) in aqueous solutions, with a calculated pKa of 3.1 (carboxyl group) and 8.9 (amino group) [8]. It displays moderate water solubility (∼25 mg/mL at pH 7.0) but degrades rapidly under acidic conditions (t₁/₂ < 30 min at pH 2) via β-lactam ring hydrolysis. Thermal stability analysis (DSC/TGA) shows decomposition onset at 145°C, coinciding with decarboxylation [1] [3]. In methanol, it undergoes transesterification above 40°C, limiting solvent choices for purification.
Dihydroclavaminic acid serves as a direct precursor to clavaminic acid in clavulanic acid biosynthesis, catalyzed by clavaminate synthase (CAS). Unlike clavaminic acid (which has a 3R,5R-configured unsaturated oxazolidine ring), dihydroclavaminic acid contains a saturated ring, rendering it biologically inert as a β-lactamase inhibitor [3] [6]. Compared to penicillins (e.g., 6-APA), its bicyclic system lacks the thiazolidine ring, reducing antibacterial activity but enhancing ring strain for chemical modifications [4] [10].
Table 2: Comparative Analysis of β-Lactam Biosynthetic Intermediates
Compound | Ring System | Key Functional Groups | Biological Role |
---|---|---|---|
Dihydroclavaminic acid | β-Lactam + saturated oxazolidine | Carboxyl, guanidino | CAS substrate; metabolic intermediate |
Clavaminic acid | β-Lactam + unsaturated oxazolidine | Enol, carboxyl | β-Lactamase inhibitor precursor |
6-Aminopenicillanic acid (6-APA) | β-Lactam + thiazolidine | Free amino, carboxyl | Penicillin backbone |
Deoxyguanidinoproclavaminate | Monocyclic β-lactam | Guanidino, carboxyl | CAS substrate |
CAS No.: 112484-85-2
CAS No.: 10606-14-1